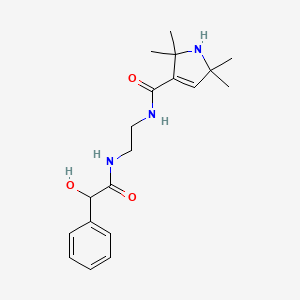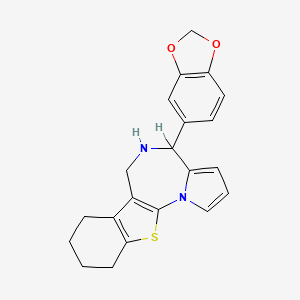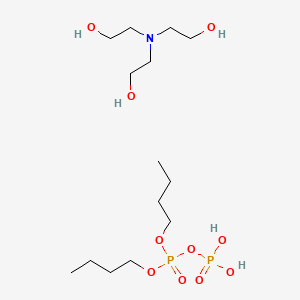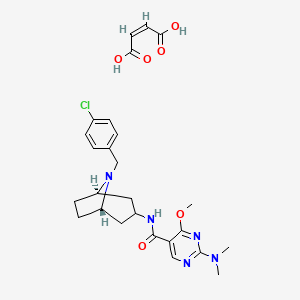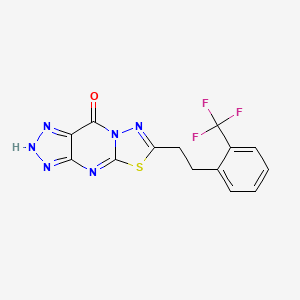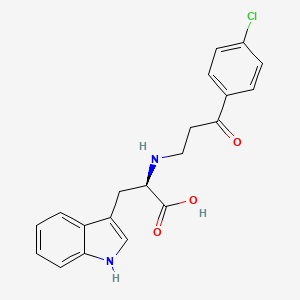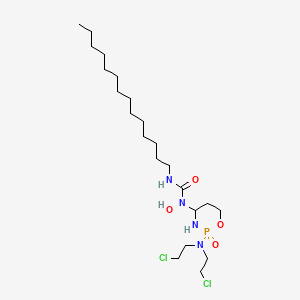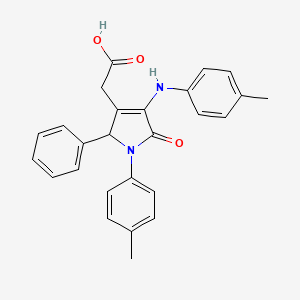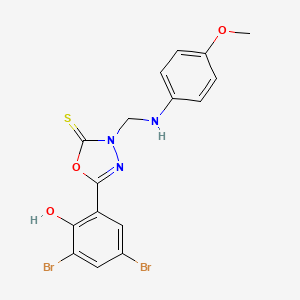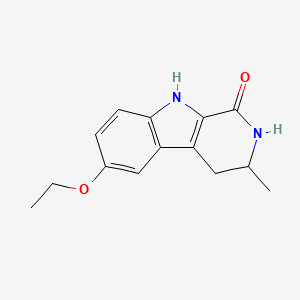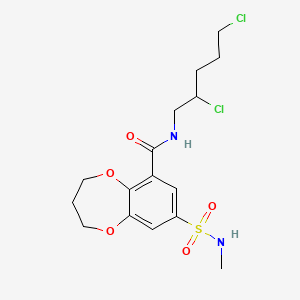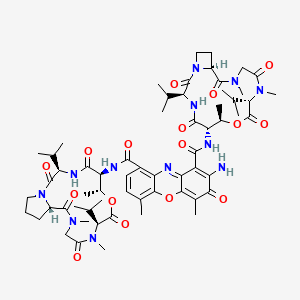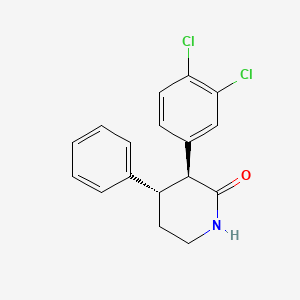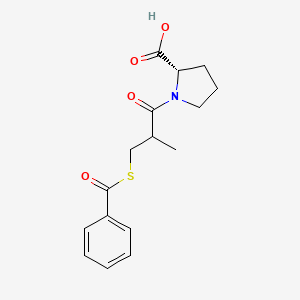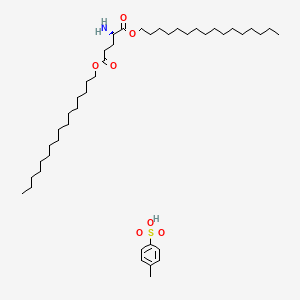
L-Glutamic acid, dihexadecyl ester, 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Glutamic acid, dihexadecyl ester, 4-methylbenzenesulfonate is a chemical compound with the molecular formula C7H8O3S*C37H73NO4 and a molecular weight of 768.196 This compound is a derivative of L-Glutamic acid, which is an important amino acid in the human body
Preparation Methods
The synthesis of L-Glutamic acid, dihexadecyl ester, 4-methylbenzenesulfonate involves several steps. One common method includes the esterification of L-Glutamic acid with dihexadecyl alcohol in the presence of a strong acid catalyst. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or dichloromethane . The resulting dihexadecyl ester is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to form the final product .
Chemical Reactions Analysis
L-Glutamic acid, dihexadecyl ester, 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Scientific Research Applications
L-Glutamic acid, dihexadecyl ester, 4-methylbenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of L-Glutamic acid, dihexadecyl ester, 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The esterified glutamic acid analogue can be incorporated into proteins, leading to site-specific modifications . These modifications can affect protein function, stability, and interactions with other molecules. The sulfonate group can also participate in various biochemical reactions, further influencing the compound’s activity .
Comparison with Similar Compounds
L-Glutamic acid, dihexadecyl ester, 4-methylbenzenesulfonate can be compared with other similar compounds such as:
L-Glutamic acid diethyl ester: This compound is used in peptide synthesis and has different ester groups, leading to variations in its reactivity and applications.
L-Glutamic acid dibenzyl ester: This ester has benzyl groups instead of hexadecyl groups, resulting in different physical and chemical properties.
L-Glutamic acid benzyl ester: This compound is used in protein modifications and has unique applications in biological research.
Properties
CAS No. |
95992-27-1 |
|---|---|
Molecular Formula |
C44H81NO7S |
Molecular Weight |
768.2 g/mol |
IUPAC Name |
dihexadecyl (2S)-2-aminopentanedioate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C37H73NO4.C7H8O3S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-36(39)32-31-35(38)37(40)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h35H,3-34,38H2,1-2H3;2-5H,1H3,(H,8,9,10)/t35-;/m0./s1 |
InChI Key |
QGKSIUAPVOSBRW-XLQCLRHOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC(=O)CC[C@@H](C(=O)OCCCCCCCCCCCCCCCC)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)CCC(C(=O)OCCCCCCCCCCCCCCCC)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


